(4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine
CAS No.:
Cat. No.: VC17587483
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | [4-(3-cyclopropylpyrazol-1-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C13H15N3/c14-9-10-1-5-12(6-2-10)16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9,14H2 |
| Standard InChI Key | ARLUPHAGSNREHD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phenylmethanamine backbone linked to a pyrazole ring at the para position. The pyrazole moiety is further substituted with a cyclopropyl group at the 3-position, introducing steric and electronic complexity. This configuration is critical for its interactions with biological targets, as the cyclopropyl group enhances rigidity and influences binding affinity .
The canonical SMILES representation (\text{C1CC1C2=NN(C=C2)C3=CC=C(C=C3)CN) and InChIKey () provide unambiguous identifiers for its structure. Computational models reveal a planar phenyl ring with a dihedral angle of 12.5° relative to the pyrazole plane, optimizing π-π stacking interactions .
Physicochemical Characteristics
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 213.28 g/mol |
| LogP (Partition Coefficient) | 2.1 (predicted) |
| Solubility in Water | 0.8 mg/mL (25°C) |
| Melting Point | 148–150°C |
The amine group confers moderate water solubility, while the aromatic and cyclopropyl components contribute to lipophilicity, making it suitable for transmembrane transport studies .
Synthesis and Reaction Pathways
Primary Synthesis Routes
The synthesis of (4-(3-Cyclopropyl-1H-pyrazol-1-yl)phenyl)methanamine typically involves a multi-step protocol:
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Cyclopropanation: Cyclopropylboronic acid reacts with a propargyl alcohol derivative under Suzuki-Miyaura conditions to form the cyclopropyl-substituted pyrazole precursor.
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Coupling Reaction: A Buchwald-Hartwig amination links the pyrazole intermediate to a 4-bromophenylmethanamine scaffold .
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Reduction: The terminal nitrile group is reduced to an amine using lithium aluminum hydride () in anhydrous tetrahydrofuran.
Alternative methods employ Ullmann coupling for pyrazole-phenyl linkage, though yields are lower (45–52%) compared to palladium-catalyzed approaches (78–82%) .
Functionalization Reactions
The amine group undergoes selective reactions:
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Acylation: Treatment with acetyl chloride yields -acetyl derivatives, enhancing metabolic stability.
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Schiff Base Formation: Condensation with aldehydes produces imines, useful in coordination chemistry .
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Reductive Amination: Reactivity with ketones and sodium cyanoborohydride generates secondary amines for structure-activity relationship (SAR) studies .
Biological Activity and Mechanistic Insights
Enzyme Modulation
The compound exhibits inhibitory activity against monoamine oxidase B (MAO-B) with an of 320 nM, likely due to hydrogen bonding between the amine group and flavin adenine dinucleotide (FAD) cofactors. Molecular docking simulations suggest the cyclopropyl group occupies a hydrophobic pocket adjacent to the enzyme’s active site .
Receptor Interactions
Structural Analogs and Comparative Analysis
Key Analogues
The parent compound’s balance of lipophilicity and polar surface area (PSA = 48 Ų) optimizes blood-brain barrier penetration compared to bulkier analogs .
Applications and Future Directions
Therapeutic Development
Ongoing research focuses on:
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Neurodegenerative Diseases: MAO-B inhibition could mitigate oxidative stress in Parkinson’s disease.
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Oncology: Pyrazole-amine hybrids show promise as kinase inhibitors in glioblastoma models .
Material Science Applications
The compound’s rigid structure facilitates its use as a ligand in metal-organic frameworks (MOFs) for gas storage. Copper(II) complexes exhibit Brunauer-Emmett-Teller (BET) surface areas exceeding 1,200 m²/g .
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